molecular formula C9H9NO B1587589 2-Methyl-5-benzofuranamine CAS No. 26210-75-3

2-Methyl-5-benzofuranamine

Cat. No. B1587589
CAS RN: 26210-75-3
M. Wt: 147.17 g/mol
InChI Key: BPWUIVGFGOGGHR-UHFFFAOYSA-N
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Description

2-Methyl-5-benzofuranamine is a chemical compound with the molecular formula C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da . It is also known by various synonyms such as 5-AMINO-2-METHYLBENZOFURAN and 2-METHYL-BENZOFURAN-5-YLAMINE .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-benzofuranamine consists of a benzofuran ring with an amine group attached to the 5th carbon and a methyl group attached to the 2nd carbon .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including 2-Methyl-5-benzofuranamine , have been evaluated for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including ovarian cancer cells. This is achieved through the synthesis of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which have shown significant activity against the human ovarian cancer cell line A2780 .

Anti-Hepatitis C Virus Activity

Recent discoveries have highlighted the potential of benzofuran compounds as therapeutic agents against hepatitis C. Novel macrocyclic benzofuran compounds, which may include derivatives like 2-Methyl-5-benzofuranamine , exhibit anti-hepatitis C virus activity and are expected to be effective in treating this disease .

Antibacterial and Antioxidative Applications

The biological activities of benzofuran derivatives extend to antibacterial and antioxidative effects. These compounds have been found to possess strong antibacterial properties against various strains, making them valuable in the development of new antibiotics. Additionally, their antioxidative capabilities suggest potential in combating oxidative stress-related diseases .

Antiviral Properties

Benzofuran derivatives are also being explored for their antiviral properties. The structural features of compounds like 2-Methyl-5-benzofuranamine make them suitable candidates for the development of antiviral drugs, potentially offering new treatments for viral infections .

Synthesis of Complex Benzofuran Systems

In chemical synthesis, 2-Methyl-5-benzofuranamine can be used to construct complex benzofuran systems. Innovative methods such as free radical cyclization cascades and proton quantum tunneling have been employed to synthesize difficult-to-prepare polycyclic benzofuran compounds, showcasing the versatility of this compound in advanced synthetic chemistry .

Natural Product Sources and Drug Prospects

Benzofuran compounds are ubiquitous in nature and are the main source of some drugs and clinical drug candidates. The presence of a benzofuran ring as a core structure in 2-Methyl-5-benzofuranamine indicates its potential as a natural drug lead compound, with prospects for clinical use in various therapeutic areas .

Pharmacological Activities and Drug Development

The diverse pharmacological activities of benzofuran derivatives, including 2-Methyl-5-benzofuranamine , have made them the subject of intense research in drug development. Their broad range of clinical uses indicates potential applications across multiple therapeutic domains, from mental health to infectious diseases .

Safety and Hazards

The safety data sheet for 2-Methyl-5-benzofuranamine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-methyl-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWUIVGFGOGGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390139
Record name 2-Methyl-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26210-75-3
Record name 2-Methyl-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 35° C. mixture of 50 g of 2-methyl-5-nitrobenzofuran, ethanol (250 mL), THF (250 mL) and wet 10% Pd/C (4 g) was added ammonium formate (53.4 g, 0.85 mol) over 50 min. After an additional 4 h, the reaction was cooled to room temperature and filtered through Celite. The filtrate was concentrated and the residue was taken up in methyl t-butyl ether. This mixture was filtered, concentrated and dried to provide 2-methyl-5-benzofuranamine which was converted to its hydrochloride salt or its oxalate salt. The oxalate was prepared as follows: To a solution of 2-methyl-5-benzofuranamine in TBME (415 mL) was added a solution of oxalic acid (25.4 g) in methanol (80 mL) dropwise. The precipitate was stirred for 2 h, collected, washed with methanol/TBME and dried to provide 2-methyl-5-benzofuranamine oxalate.
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50 g
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250 mL
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4 g
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250 mL
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53.4 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-methyl-5-nitro-benzofuran [19] (125 mg, 0.706 mmol) in methanol (20 mL) was added 5% palladium on carbon (20 mg) and the mixture was stirred under 1 atm H2 for 4 h. The mixture was filtered through celite and the filtrate evaporated. The residue was passed through a silica plug to afford 5-amino-2-methyl benzofuran as a red-brown oil (78 mg, 75%), single spot at Rf 0.45 (1:1 hexane:ethyl acetate). 1H NMR (CDCl3): δ 7.17 (1H, d, J=8.7 Hz), 6.75 (1H, d, J=2.5 Hz), 6.57 (1H, dd, J8.7, 2.5 Hz), 6.20 (1H, s), 3.53 (2H, s, NH2), 2.39 (3 H, s).
Quantity
125 mg
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reactant
Reaction Step One
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20 mL
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solvent
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20 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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